![molecular formula C11H14N4OS B1392563 1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde CAS No. 1243053-46-4](/img/structure/B1392563.png)

1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde

Overview

Description

The compound’s description would typically include its systematic name, molecular formula, and structural formula. It might also include the type of compound it is (for example, an amine, an aldehyde, etc.) and its role or function in a particular context (for example, as a reagent in a certain type of chemical reaction).

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction. It might also include an analysis of the yield and purity of the product.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure. This could include information on the compound’s stereochemistry, if applicable.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, i.e., how it behaves in chemical reactions. This could include information on the compound’s stability, its reactivity with various reagents, and the types of reactions it undergoes.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties (UV/Vis, IR, NMR, etc.).Scientific Research Applications

Synthesis and Biological Activity Studies

- Schiff bases and metal complexes derived from 1H-Pyrrole-2-carbaldehyde have been synthesized and characterized, displaying good antimicrobial activity against various bacteria and fungi. This showcases the potential of 1H-Pyrrole-2-carbaldehyde derivatives in developing new antimicrobial agents (Aziz & Shaalan, 2015).

Green Synthesis and Antimicrobial Activity

- The synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, achieved through green chemistry principles, demonstrated effective antimicrobial properties, hinting at the environmental and biological relevance of such compounds (Sarva et al., 2022).

Novel Compounds and Antileishmanial Activity

- New compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole have shown significant antileishmanial activity, suggesting the therapeutic potential of thiadiazole derivatives in treating parasitic infections (Sadat-Ebrahimi et al., 2019).

Synthesis and Insecticidal Assessment

- Research on the synthesis of heterocycles incorporating a thiadiazole moiety revealed their potential as insecticidal agents against certain pests, indicating their utility in agricultural contexts (Fadda et al., 2017).

Ultrasound-Assisted Synthesis and Antibacterial Activity

- Ultrasound-assisted synthesis of thiadiazole-pyrazol-thiazolidin-4-one hybrids showed notable antibacterial activity, highlighting the role of innovative synthesis techniques in enhancing biological activity (Kerru et al., 2020).

Synthesis and Anticancer Activity

- Novel thiazole and thiadiazole derivatives have exhibited promising anticancer activity against certain cancer cell lines, suggesting their potential in cancer therapy (Gomha et al., 2015).

Safety And Hazards

This would involve studying the compound’s toxicity and potential hazards. This could include information on the compound’s LD50 (the dose that is lethal to 50% of a population), its potential for causing irritation or sensitization, and any precautions that need to be taken when handling it.

Future Directions

This would involve discussing potential future research directions involving the compound. This could include potential applications of the compound, areas where further research is needed, and any challenges that need to be overcome.

I hope this general information is helpful. For more specific information on “1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde”, I would recommend consulting scientific literature or a specialist in organic chemistry.

properties

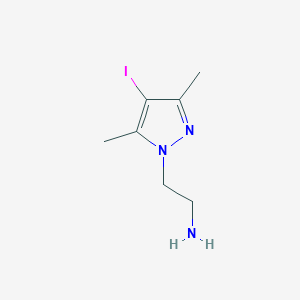

IUPAC Name |

1-[5-(diethylamino)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c1-3-14(4-2)10-12-13-11(17-10)15-7-5-6-9(15)8-16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFWTIZSWLHLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NN=C(S1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)

![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)

![3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid](/img/structure/B1392482.png)

![3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1392483.png)

![1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392485.png)

![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)

![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)

![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B1392498.png)

![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)

![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)

![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)